molecular formula C16H11Cl2FN4OS2 B6083318 1-{5-[(2,4-Dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea

1-{5-[(2,4-Dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea

Cat. No.: B6083318
M. Wt: 429.3 g/mol
InChI Key: SXFQEGYJZWJRSX-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a thiadiazole ring, a urea group, and aromatic rings with halogen substitutions. The thiadiazole ring is a type of heterocycle that is often found in various pharmaceuticals due to its wide range of biological activities . The urea group is a functional group that consists of a carbonyl group flanked by two amine groups. Urea derivatives are also known to exhibit a wide range of biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring and the urea group would likely contribute to the overall stability of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of halogen substitutions could affect its polarity and solubility .

Future Directions

Future research could involve further exploration of the biological activities of this compound and its derivatives, as well as optimization of its synthesis .

Properties

IUPAC Name

1-[5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2FN4OS2/c17-10-6-5-9(11(18)7-10)8-25-16-23-22-15(26-16)21-14(24)20-13-4-2-1-3-12(13)19/h1-7H,8H2,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFQEGYJZWJRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=NN=C(S2)SCC3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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